Enpp-1-IN-1 Substrate Hydrolysis Inhibition: cGAMP vs. AMP-pNP Ki Values
Enpp-1-IN-1 exhibits substrate-dependent inhibition of ENPP1 with a Ki ≤100 nM against the physiologically relevant STING agonist 2'3'-cGAMP and a Ki of 100–1,000 nM against the ATP analog AMP-pNP in enzyme assays . This demonstrates approximately 10-fold greater potency toward cGAMP hydrolysis relative to ATP-analog hydrolysis, a functional distinction that favors STING pathway-specific applications. In comparison, the nucleotide analog inhibitor adenosine 5'-α,β-methylene-γ-thiotriphosphate acts through an allosteric mechanism without substrate discrimination [1], while compound 7 (imidazo[1,2-a]pyrazine derivative) exhibits IC50 of 5.70–9.68 nM for ENPP1 inhibition but lacks published substrate-specific Ki differentials [2].
| Evidence Dimension | Inhibition constant (Ki) for cGAMP hydrolysis vs. AMP-pNP hydrolysis |
|---|---|
| Target Compound Data | Ki ≤100 nM (cGAMP); Ki = 100–1,000 nM (AMP-pNP) |
| Comparator Or Baseline | Adenosine 5'-α,β-methylene-γ-thiotriphosphate: allosteric inhibition, no substrate discrimination reported; Compound 7: IC50 = 5.70–9.68 nM (ENPP1), substrate-specific Ki not reported |
| Quantified Difference | Enpp-1-IN-1 shows ~10-fold preferential inhibition of cGAMP over AMP-pNP hydrolysis |
| Conditions | Cell-free enzyme assay with recombinant ENPP1 |
Why This Matters
The ~10-fold cGAMP-over-AMP-pNP selectivity ratio directs researchers toward STING pathway applications where cGAMP stabilization is the primary therapeutic hypothesis, avoiding compounds with undifferentiated ATP-analog inhibition that may introduce confounding purinergic signaling effects.
- [1] Sévigny J, et al. Nonhydrolyzable ATP analogues as selective inhibitors of human NPP1: a combined computational/experimental study. J Med Chem. 2013;56(23):9475-9486. View Source
- [2] Discovery of imidazo[1,2-a]pyrazine derivatives as potent ENPP1 inhibitors. J Med Chem. 2024. View Source
